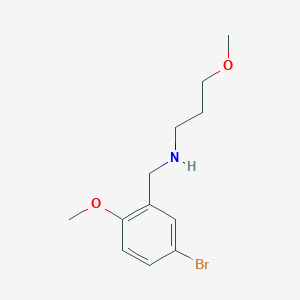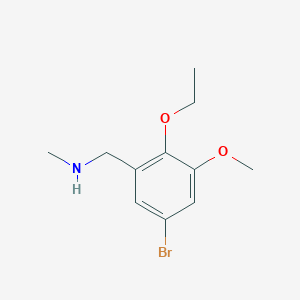![molecular formula C17H16N4O4 B262122 Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)
Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is not fully understood. However, it has been proposed that the compound exerts its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. It has also been suggested that the compound may interact with DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to possess antimicrobial activity against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate. One potential avenue is the further investigation of its antitumor and anti-inflammatory properties, with the aim of developing new treatments for cancer and inflammatory diseases. Another direction is the exploration of its potential as a fluorescent probe for the detection of metal ions, which may have applications in environmental monitoring and biomedical imaging. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
In conclusion, Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a compound with significant potential for various scientific research applications. Its antitumor, anti-inflammatory, and antimicrobial properties, as well as its potential as a fluorescent probe, make it a promising area of research for the future. However, further studies are needed to fully understand its mechanism of action and to identify any potential limitations or toxicity issues.
Méthodes De Synthèse
The synthesis of Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate involves a multistep process. The first step is the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate, followed by the reaction with methyl 2-bromo-3-(methoxymethyl)benzoate. The final product is obtained by the reduction of the nitro group to an amino group.
Applications De Recherche Scientifique
Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has been extensively studied for its potential applications in various fields. It has been found to possess antitumor, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate |
|---|---|
Formule moléculaire |
C17H16N4O4 |
Poids moléculaire |
340.33 g/mol |
Nom IUPAC |
methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C17H16N4O4/c1-23-8-12-14-13(9-3-5-10(6-4-9)17(22)24-2)11(7-18)15(19)25-16(14)21-20-12/h3-6,13H,8,19H2,1-2H3,(H,20,21) |
Clé InChI |
SOPJJOIJMPXHLH-UHFFFAOYSA-N |
SMILES |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(=O)OC |
SMILES canonique |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)




![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)

